molecular formula C13H17N3 B2979308 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine CAS No. 2171196-07-7

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine

Cat. No.: B2979308
CAS No.: 2171196-07-7
M. Wt: 215.3
InChI Key: ASNVOUGGOKEIKD-AOOOYVTPSA-N
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Description

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine is a chemical compound that features a benzodiazole ring attached to a cyclohexane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine typically involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reductive amination can be carried out using reagents like sodium cyanoborohydride.

    Substitution: Halogenating agents and nucleophiles are often used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzodiazole ring .

Scientific Research Applications

4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing signaling pathways and cellular responses. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-1,3-Benzodiazol-2-yl)cyclohexan-1-amine dihydrochloride
  • (1s,4s)-4-(1H-1,3-Benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzodiazole ring and cyclohexane backbone make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)cyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-4,9-10H,5-8,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNVOUGGOKEIKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC3=CC=CC=C3N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171196-07-7
Record name (1s,4s)-4-(1H-1,3-benzodiazol-2-yl)cyclohexan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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